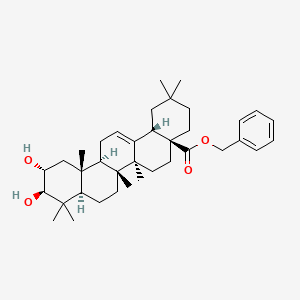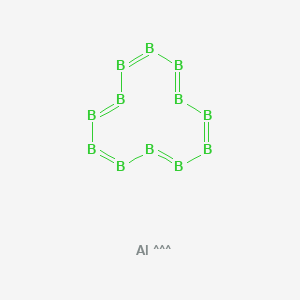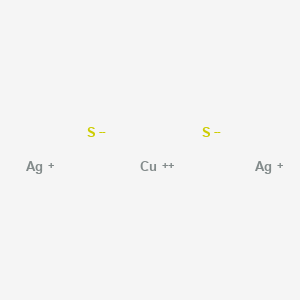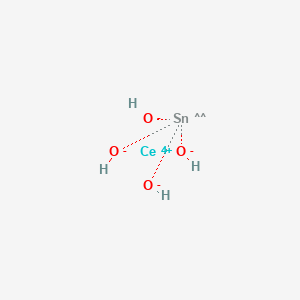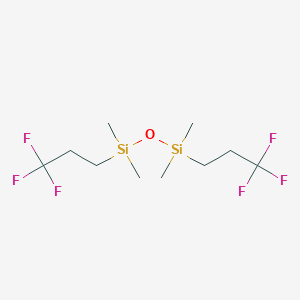![molecular formula C11H16N2O3 B13830065 ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
准备方法
The synthesis of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides and sulfonyl chlorides . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
相似化合物的比较
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds such as methyl 1H-pyrrole-3-carboxylate and pyrrole-2-carboxylic acid . These compounds share a similar pyrrole ring structure but differ in their substituents and functional groups. The uniqueness of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) lies in its specific combination of substituents, which may confer unique chemical and biological properties.
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
ethyl 5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(14)9-6(2)10(8(4)13-15)12-7(9)3/h12,15H,5H2,1-4H3/b13-8+ |
InChI 键 |
VFYIBZUDZVXJKU-MDWZMJQESA-N |
手性 SMILES |
CCOC(=O)C1=C(NC(=C1C)/C(=N/O)/C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=NO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




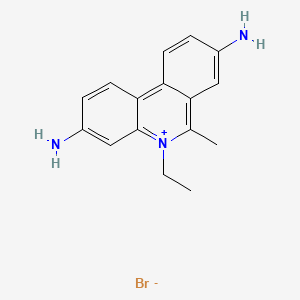

![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

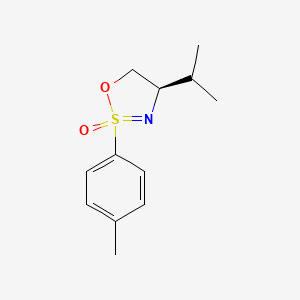
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
